molecular formula C11H8O2 B14015714 4-Methylnaphthalene-1,2-dione CAS No. 7477-57-8

4-Methylnaphthalene-1,2-dione

Cat. No.: B14015714
CAS No.: 7477-57-8
M. Wt: 172.18 g/mol
InChI Key: CQOLMXXJPNVCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylnaphthalene-1,2-dione is a high-purity 1,2-naphthoquinone derivative of significant interest in medicinal chemistry and antimicrobial research . Compounds featuring the 1,2-naphthoquinone scaffold are increasingly investigated for their diverse biological activities, which are driven by the redox properties of the quinone moiety . Recent studies on related 1,2-naphthoquinone derivatives have demonstrated promising antibacterial activity, particularly against challenging Gram-negative bacteria such as Pseudomonas aeruginosa , by potentially targeting the essential enzyme LpxC involved in lipid A biosynthesis . Furthermore, naphthoquinone-based structures are explored as potential anticancer agents, with research indicating they may target altered metabolic pathways in cancer cells, such as the Warburg effect . This compound serves as a versatile chemical intermediate for the semisynthesis of more complex molecules and for in silico molecular modeling studies to identify new biological targets . It is an essential reference standard and building block for researchers developing novel therapeutic agents against multidrug-resistant pathogens and for probing cancer cell metabolism. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7477-57-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4-methylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

CQOLMXXJPNVCME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=O)C2=CC=CC=C12

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylnaphthalene 1,2 Dione

Regiospecific and Stereoselective Synthesis Approaches

The primary challenge in the synthesis of 4-methylnaphthalene-1,2-dione lies in achieving the desired regiochemistry, placing the methyl group at the C4 position and the dione (B5365651) functionality at C1 and C2.

One plausible regioselective approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 1,2-naphthoquinone (B1664529) precursor. For instance, the synthesis of 4-arylamino-1,2-naphthoquinones has been demonstrated through a photochemically induced regioselective amination of 1,2-naphthoquinone. rsc.org This suggests that a similar strategy could potentially be adapted for the introduction of a methyl group.

Another relevant synthetic route is the reaction of 1,2-naphthoquinone-4-sulfonic acid sodium salt with an appropriate nucleophile. A documented example is the synthesis of 4-(N-methylcyclohexylamino)-1,2-naphthoquinone, where the sulfonic acid group at the C4 position is displaced by N-methylcyclohexylamine. prepchem.com This highlights the utility of a sulfonate group as a leaving group for regioselective functionalization at the C4 position. A hypothetical adaptation for the synthesis of this compound could involve a reaction with an organometallic methylating agent.

Furthermore, the synthesis of a structurally related compound, 4-isopropyl-6-methylnaphthalene-1,2-dione, has been reported. This synthesis starts from 2-hydroxy-6-methyl-1-naphthaldehyde and proceeds through several steps, including the introduction of the isopropyl group and subsequent oxidation to the 1,2-dione. While this example carries an additional methyl group at the 6-position, the methodology for constructing the substituted naphthalene-1,2-dione core is highly relevant.

Stereoselectivity is not a factor in the synthesis of this compound itself as it is an achiral molecule. However, in the synthesis of related chiral derivatives, stereoselective methods are crucial. For instance, the synthesis of ψ-plasmodione regioisomers, which are non-quinonoid precursors to plasmodione, utilizes a chiral enantiopure sulfoxide (B87167) to direct the stereoselective formation of the product. mdpi.com

Design and Utilization of Precursors for this compound Synthesis

The rational design of precursors is fundamental to the successful synthesis of this compound. Based on analogous syntheses, several precursor strategies can be envisioned.

A key precursor could be a 1-methylnaphthalene (B46632) derivative that can be selectively oxidized to the 1,2-dione. For example, the metabolism of 1-methylnaphthalene is known to produce various oxidized products, including naphthols and dihydrodiols, which can be further transformed into 1,2-naphthoquinones. This suggests that a synthetic strategy could mimic this metabolic pathway, starting with the controlled oxidation of 1-methylnaphthalene or a derivative thereof.

Another important class of precursors are 4-substituted-1,2-naphthoquinones where the substituent can be converted to a methyl group. As mentioned earlier, 1,2-naphthoquinone-4-sulfonic acid is a viable precursor for introducing nucleophiles at the C4 position. prepchem.com A hypothetical route could involve the conversion of the sulfonic acid to a different functional group that can then be methylated.

The Diels-Alder reaction is a powerful tool for constructing the naphthalene (B1677914) core with predefined regiochemistry. A potential strategy could involve the reaction of a suitably substituted diene with a dienophile that would lead to a precursor readily convertible to this compound. For example, the reaction of 1-methoxy-1,3-butadiene (B1596040) with a boronic acid-substituted benzoquinone has been used to control the regioselectivity in the synthesis of ψ-naphthoquinones. mdpi.com A similar approach could be tailored for the target molecule.

The following table outlines potential precursors and the rationale for their use in the synthesis of this compound.

PrecursorSynthetic Rationale
1-MethylnaphthaleneDirect oxidation to the 1,2-dione, mimicking metabolic pathways.
1,2-Naphthoquinone-4-sulfonic acidNucleophilic displacement of the sulfonate group with a methylating agent. prepchem.com
2-Hydroxy-1-naphthaldehydeA starting point for building the substituted naphthalene ring system, as demonstrated in the synthesis of an analogous compound.
Boronic acid-substituted benzoquinonesTo control regioselectivity in a Diels-Alder reaction for the construction of the naphthalene core. mdpi.com

Catalytic and Green Chemistry Innovations in this compound Production

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. While specific green chemistry approaches for this compound are not explicitly reported, principles from related syntheses can be applied.

The oxidation of naphthol precursors is a key step where green innovations are highly relevant. Traditional oxidation methods often employ stoichiometric amounts of hazardous reagents like chromium(VI) oxide. beilstein-journals.org Greener alternatives include the use of molecular oxygen or hydrogen peroxide as the oxidant, often in conjunction with a catalyst. For the related 2-methyl-1,4-naphthoquinone, catalytic systems based on gold nanoparticles supported on hypercrosslinked polystyrene and titanium-silicate molecular sieves (TiSBA-15) with hydrogen peroxide have been developed. google.comresearchgate.net Similar catalytic systems could be explored for the oxidation of a suitable 4-methyl-1-naphthol (B89092) precursor.

The use of reusable reaction media is another tenet of green chemistry. A study on the regioselective synthesis of 4-arylamino-1,2-naphthoquinones utilized a carbohydrate-derived eutectogel as a reusable and confined reaction medium under LED light irradiation. rsc.org This approach offers advantages in terms of catalyst recycling and waste reduction and could be a promising avenue for the synthesis of this compound.

One-pot reactions, which combine multiple synthetic steps into a single operation, also contribute to greener processes by reducing solvent usage and purification steps. A one-pot process for the synthesis of various 1,4-naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes using Mo-V-P heteropolyacids as bifunctional catalysts has been reported. scirp.orgscirp.org The development of a similar one-pot strategy for this compound would represent a significant advancement in its efficient and sustainable production.

Mechanistic Investigations of this compound Formation Pathways

The formation of 1,2-naphthoquinones from naphthalene and its derivatives often proceeds through an epoxide intermediate. For example, the metabolism of naphthalene involves its oxidation to naphthalene-1,2-oxide, which can then be hydrated to a dihydrodiol and subsequently oxidized to 1,2-naphthoquinone. A similar pathway can be postulated for the formation of this compound from 1-methylnaphthalene.

In the context of the regioselective synthesis of 4-arylamino-1,2-naphthoquinones, the reaction is believed to proceed via a photoinduced electron transfer mechanism. rsc.org The use of LED light in a confined medium like a eutectogel helps in controlling the selectivity of the reaction.

The mechanism of the Diels-Alder reaction, a potential route to the naphthalene core, is well-understood to be a concerted pericyclic reaction. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. The use of boronic acid as a directing group in the dienophile has been shown to effectively control the regiochemical outcome in the synthesis of related naphthoquinone precursors. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 4 Methylnaphthalene 1,2 Dione

Electrophilic and Nucleophilic Addition Reactions of 4-Methylnaphthalene-1,2-dione

The electronic structure of this compound is characterized by electron-deficient carbonyl carbons and an electrophilic carbon-carbon double bond, making it susceptible to nucleophilic attack. Conversely, the electron-withdrawing nature of the carbonyl groups generally deactivates the molecule towards electrophilic addition at the double bond, though reactions on the aromatic ring are possible under certain conditions.

Nucleophilic addition, particularly conjugate (or 1,4-Michael) addition, is a characteristic reaction of naphthoquinones. nih.govwikipedia.org Soft nucleophiles, such as thiols (e.g., N-acetyl-L-cysteine or glutathione) and amines, readily add to the β-carbon of the α,β-unsaturated carbonyl system. nih.govwikipedia.org This reaction proceeds through a resonance-stabilized enolate intermediate before protonation to yield the saturated carbonyl compound. wikipedia.org

Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity: In nucleophilic additions to this compound, the regioselectivity is governed by both electronic and steric factors. The molecule presents two potential electrophilic sites for conjugate addition: the C-3 and C-4a positions. However, the C-3 position is significantly more activated by the adjacent C-2 carbonyl group. The electron-donating methyl group at the C-4 position further influences the electronic distribution. Nucleophilic attack is therefore expected to occur predominantly at the C-3 position.

Attacking NucleophilePredicted Major ProductRationale
Soft Nucleophiles (e.g., R-SH)3-Thio-4-methylnaphthalene-1,2-dioneMichael-type conjugate addition to the most electrophilic carbon (C-3) of the α,β-unsaturated ketone system.
Hard Nucleophiles (e.g., R-Li)1-Hydroxy-2-keto-adduct or 2-Hydroxy-1-keto-adductDirect 1,2-addition to one of the carbonyl carbons is possible, though conjugate addition often competes.

Stereoselectivity: Information regarding the stereoselectivity of additions to this compound is not available in the provided search results. Generally, if the addition creates a new stereocenter, the formation of a racemic mixture or diastereomers is possible, depending on the substrate and the presence of chiral reagents or catalysts.

Reaction Kinetics and Thermodynamic Considerations

The competition between direct (1,2) and conjugate (1,4) addition is often controlled by reaction conditions such as temperature. masterorganicchemistry.com These principles, well-established for conjugated systems, can be applied to this compound.

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). For additions to α,β-unsaturated carbonyls, 1,2-addition is often the kinetically favored product. youtube.com

Thermodynamic Control: At higher temperatures, an equilibrium can be established between the products, favoring the most stable product. The 1,4-addition product is generally more stable thermodynamically due to the retention of a carbonyl group's high bond energy. masterorganicchemistry.comyoutube.com

Control TypeReaction ConditionsFavored Product TypeProduct Characteristics
Kinetic Low Temperature, Irreversible1,2-AdditionForms faster, lower activation energy
Thermodynamic High Temperature, Reversible1,4-AdditionMore stable, lower overall energy

Cycloaddition Reactions Involving this compound

The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. As an o-quinone, it possesses the versatility to act as either the 4π-electron component (diene) or the 2π-electron component (dienophile). ias.ac.in

Diels-Alder (4+2) Cycloadditions as Diene or Dienophile

As a Dienophile: The electron-deficient C3-C4 double bond of this compound can react with electron-rich dienes. This is a common reactivity mode for quinones in Diels-Alder reactions. For instance, tricarbonylchromium complexes of naphthoquinones have been shown to react with various dienes to give [4+2] cycloaddition products in good yields. researchgate.net

As a Diene: The dione (B5365651) contains a cis-diene system within its six-membered ring (C3-C4-C4a-C8a). This allows it to react with reactive dienophiles. This mode of reactivity is well-documented for simpler o-benzoquinones. ias.ac.in

As a Heterodiene: Furthermore, the α-dicarbonyl moiety (C1-C2) can function as a heterodiene, reacting with electron-rich alkenes to form benzodioxin-type adducts. ias.ac.in

Role of this compoundReacting PartnerExpected Product Type
Dienophile (2π system)Electron-rich diene (e.g., 2,3-dimethylbutadiene)Substituted tetrahydronaphthalene derivative
Diene (4π system)Electron-deficient alkene (e.g., maleic anhydride)Bicyclo[2.2.2]octene derivative
Heterodiene (4π system)Electron-rich alkene (e.g., vinyl ether)Benzodioxin derivative

Pericyclic Reaction Mechanisms and Transition State Analysis

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly controlled. For related naphthoquinone complexes, the reaction exhibits perfect endo selectivity, and the presence of a metal fragment like tricarbonylchromium can have an anti-directing role, influencing the facial selectivity of the cycloaddition. researchgate.net While no specific transition state analyses for this compound are available, these principles are expected to hold. The reaction is thermally allowed, involving the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org

Redox Chemistry and Electron Transfer Processes of this compound

A defining characteristic of naphthoquinones is their rich redox chemistry, which involves sequential electron transfer processes. nih.govmdpi.com The manifestation of biological activity by many naphthoquinones is largely attributed to their oxidation-reduction properties. mdpi.com

This compound is expected to undergo two reversible one-electron reductions.

First Reduction: The addition of one electron generates a semiquinone radical anion. This species is often stabilized by resonance.

Second Reduction: The addition of a second electron (and subsequent protonation) yields the corresponding hydroquinone (B1673460) (a catechol).

This redox cycling process, shuttling between the quinone, semiquinone, and hydroquinone states, can react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) radicals. nih.govnih.gov

The electrochemical properties are typically studied using techniques like cyclic voltammetry. mdpi.com While the precise redox potential for this compound is not documented in the search results, the potentials of related naphthoquinones provide a useful reference. The substituents on the naphthoquinone ring significantly influence these potentials.

CompoundOne-Electron Reduction Potential (E¹pH7)
1,4-Naphthoquinone (B94277)-0.06 V
2-Methyl-1,4-naphthoquinone (Menadione)-0.20 V
2-Hydroxy-1,4-naphthoquinone (Lawsone)-0.13 V
5-Hydroxy-1,4-naphthoquinone (Juglone)-0.13 V
(Data extracted from a study on various naphthoquinones for comparative purposes) nih.gov

The redox behavior is crucial to the compound's chemical and potential biological activity, as the ability to accept electrons and participate in redox cycling is a key mechanistic feature of the quinone chemical class. nih.gov

Electrochemical Behavior and Redox Potentials

The electrochemical profile of this compound is governed by the redox-active ortho-quinone moiety. Like other naphthoquinones, it is capable of accepting electrons in sequential steps, a property central to its chemical reactivity. mdpi.com The reduction process typically involves two successive one-electron transfers. mdpi.com

The first step is the reversible reduction to a semiquinone radical anion (Q•⁻). The second step involves the addition of another electron to form the hydroquinone dianion (Q²⁻). These processes can be characterized using techniques like cyclic voltammetry (CV), which reveals the redox potentials for each electron transfer. mdpi.comnih.gov For naphthoquinones, these events typically occur in a potential range from -1 to +1.2 V. mdpi.com

Table 1: Redox Potentials of Naphthoquinone Analogues

Compound First Reduction Potential (E¹₁/₂) (V vs. SCE) Second Reduction Potential (E²₁/₂) (V vs. SCE) Solvent/Electrolyte
Naphthoquinone-annelated Imidazole Ligand (HL) -0.63 -1.30 Acetonitrile / NⁿBu₄PF₆ mdpi.com
2-Hydroxy-1,4-naphthoquinone Shows two reduction peaks Shows two reduction peaks Acetonitrile jlu.edu.cn

Note: Data presented is for analogous structures to illustrate the typical range and behavior of naphthalene-based quinone-type molecules.

Formation and Reactivity of Radical and Radical Ion Species

The one-electron reduction of this compound, either chemically or electrochemically, generates the corresponding semiquinone radical anion. mdpi.comnih.gov This paramagnetic species is a key intermediate in many of the compound's biological and chemical transformations. nih.gov

The formation of this radical can be detected and characterized using electron spin resonance (ESR) or electron paramagnetic resonance (EPR) spectroscopy, which provides insight into the distribution of the unpaired electron across the aromatic system. researchgate.net The stability of the semiquinone radical is significant, allowing it to participate in various subsequent reactions.

A crucial aspect of its reactivity is its involvement in redox cycling. In the presence of molecular oxygen, the semiquinone radical anion can transfer its electron to O₂, regenerating the parent quinone and forming a superoxide radical anion (O₂•⁻). nih.gov This process can lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide, through subsequent reactions. researchgate.net This catalytic generation of ROS is a hallmark of the chemistry of many naphthoquinones. nih.gov The reactivity of the radical anion is not limited to redox cycling; it can also act as a potent nucleophile or participate in radical coupling reactions depending on the reaction conditions.

Rearrangement Reactions and Isomerizations of this compound Scaffolds

The 1,2-dione functionality in this compound makes it a prime candidate for the benzilic acid rearrangement. wikipedia.org This classic organic reaction involves the transformation of a 1,2-diketone into an α-hydroxy carboxylic acid upon treatment with a strong base, such as potassium hydroxide (B78521). quora.comorganic-chemistry.org The reaction is particularly efficient for diketones lacking enolizable alpha-protons, a condition which this compound satisfies. wikipedia.orgorganic-chemistry.org

The established mechanism proceeds via the following steps:

Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons to form a tetrahedral alkoxide intermediate. quora.com

1,2-Migration: This is the key rearrangement step. A bond rotation occurs, positioning the C4a-C8a aryl bond for migration to the adjacent carbonyl carbon. This concerted step forms a new carbonyl group and a new alkoxide. wikipedia.org

Proton Transfer: An irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the alkoxide, yielding a carboxylate salt.

Acidic Workup: Subsequent acidification of the carboxylate salt yields the final α-hydroxy carboxylic acid product.

For this compound, this rearrangement would lead to ring contraction, forming a 4-methyl-1-hydroxy-1H-indene-1-carboxylic acid scaffold. This transformation provides a powerful method for converting the naphthalene (B1677914) skeleton into a functionalized indene (B144670) system.

Isomerization reactions concerning the methylnaphthalene backbone, such as the zeolite-catalyzed isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene, represent a different class of transformation that alters the underlying hydrocarbon framework rather than the dione functionality. rsc.orgnih.govbcrec.id

Photoinduced Transformations and Photochemistry of this compound

The photochemistry of this compound is dictated by the presence of the α-diketone chromophore, which can absorb UV light to reach an excited state. Photo-induced reactions of cyclic α-diketones are known to proceed through several distinct pathways, including cycloadditions and intramolecular redox reactions. nih.govresearchgate.netnih.gov

Upon irradiation, the molecule is promoted to an excited triplet state, which behaves like a diradical. This excited species can undergo several transformations:

[2+2] Photocycloaddition (Paterno-Büchi Reaction): In the presence of an alkene, the excited dione can react to form a four-membered oxetane (B1205548) ring. This reaction typically exhibits high regioselectivity. nih.govresearchgate.net

[4+2] Photocycloaddition: The conjugated dione system can also act as a 4π component in a Diels-Alder-type cycloaddition with an alkene, leading to the formation of a six-membered 1,4-dioxene ring system. nih.govresearchgate.net

Intramolecular Hydrogen Abstraction: If the molecule possesses appropriately positioned C-H bonds, the excited carbonyl group can abstract a hydrogen atom, leading to a biradical intermediate. Subsequent cyclization can result in the formation of new oxacycles, achieving a net C-H functionalization. researchgate.net

The specific pathway followed depends on factors such as the structure of the reactants, solvent polarity, and irradiation wavelength. researchgate.net Photoreduction of the naphthoquinone moiety is also a possible outcome, particularly in the presence of suitable electron donors. mdpi.com

Metal-Mediated and Organocatalyzed Transformations of this compound

While the synthesis of naphthoquinones often employs metal catalysts, transformations of the this compound scaffold using such catalysts are less commonly documented. Nevertheless, the inherent reactivity of the dione functionality suggests several potential transformations. The carbonyl groups are susceptible to metal-catalyzed reductions, for instance, using transition metal hydrides for selective hydrogenation to the corresponding diol. Metal-catalyzed additions of organometallic reagents could also provide a route to functionalized diols.

In the realm of organocatalysis, the electrophilic nature of the quinone carbons makes them targets for nucleophilic attack. The addition of nucleophiles to the conjugated system can be promoted by various organocatalysts. For example, Lewis base catalysts could activate nucleophiles for conjugate addition reactions. The development of enantioselective transformations, such as asymmetric epoxidation or Michael additions to related quinone systems, suggests that similar organocatalytic strategies could be applied to this compound to achieve stereocontrolled functionalization. Hypervalent iodine reagents, used in the synthesis of 1,2-naphthoquinones, are also employed as organocatalysts for various oxidative transformations. rsc.org

Derivatization and Analog Development of 4 Methylnaphthalene 1,2 Dione

Functionalization Strategies on the Quinoid Ring System

The quinoid ring of 4-methylnaphthalene-1,2-dione is characterized by two adjacent carbonyl groups, rendering the C3 and C4 positions susceptible to nucleophilic attack. This reactivity is the cornerstone of most functionalization strategies for this system.

One of the most extensively studied reactions is the addition of amines. The reaction of 1,2-naphthoquinones with primary amines can lead to the formation of 2-amino-1,4-naphthoquinone derivatives. nih.govresearchgate.net This process involves a nucleophilic attack by the amine, followed by a rearrangement, or "carbonyl transposition," from the 1,2-dione to the more stable 1,4-dione system. nih.govresearchgate.net For instance, the reaction of 1,2-naphthoquinone (B1664529) with 4-methoxyaniline yields a 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil) derivative. researchgate.net This strategy allows for the introduction of a wide variety of amino substituents, thereby tuning the molecule's properties.

Thiol-based nucleophiles also readily react with the naphthoquinone core. tmc.edunih.gov The reaction with small biological thiols such as cysteine and glutathione (B108866) (GSH) can form stable adducts, a process of significant interest in understanding the biological activity and toxicology of quinones. nih.gov These nucleophilic addition reactions, often proceeding via an addition-elimination mechanism, are fundamental to creating libraries of functionalized naphthoquinone analogs. nih.gov

Nucleophile ClassSpecific Reagent ExampleResulting Functional GroupReference
Primary Aminesn-Butylamine2-(Butylamino) group (with rearrangement) researchgate.net
Aromatic Amines4-Methoxyaniline2-(4-Methoxyanilino) group (with rearrangement) researchgate.net
ThiolsCysteineCysteine adduct nih.gov
ThiolsGlutathione (GSH)Glutathione adduct nih.gov

Side-Chain Modifications and Substituent Effects on Reactivity

Modification of the existing 4-methyl group and the introduction of other substituents onto the naphthalene (B1677914) ring system are key strategies for fine-tuning the reactivity of the dione (B5365651) core. While direct modifications of the 4-methyl group are less commonly reported than ring functionalization, standard benzylic reactions could theoretically be employed.

More significantly, the electronic properties of substituents on the aromatic ring directly influence the electrophilicity and redox potential of the quinoid moiety. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the entire scaffold.

Studies on related 2-substituted-1,2-naphthoquinones have demonstrated that the nature of the substituent has a profound impact on the compound's redox potential. nih.gov For example, derivatives with aliphatic amine substituents exhibit lower redox potentials compared to those with aromatic amine substituents. nih.gov This indicates that the more strongly electron-donating aliphatic amino groups decrease the electron affinity of the naphthoquinone system more effectively. nih.gov Similarly, a phenolic hydroxyl group on the ring has been shown to enhance the biological activity of some ortho-naphthoquinones. nih.gov

Substituent TypeExample GroupEffect on Quinoid RingImpact on ReactivityReference
Strong Electron-Donating (Aliphatic Amine)-NH(CH₂)₃CH₃Increases electron densityDecreases redox potential; lowers electrophilicity nih.gov
Electron-Donating (Aromatic Amine)-NHC₆H₅Increases electron density (less than aliphatic)Moderately decreases redox potential nih.gov
Electron-Donating (Hydroxy)-OHIncreases electron densityModulates biological activity nih.gov
Electron-Withdrawing-NO₂, -CNDecreases electron densityIncreases redox potential; enhances electrophilicity nih.gov

Synthesis of Heterocyclic Systems Incorporating the this compound Core

The adjacent carbonyl groups of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems through condensation reactions with binucleophilic reagents. This approach allows for the construction of complex, polycyclic molecules.

A classic and widely used example is the synthesis of quinoxalines. The reaction of an ortho-dione with an ortho-phenylenediamine yields a quinoxaline (B1680401) derivative. ijrar.orgmtieat.org This acid-catalyzed cyclocondensation is a robust method for creating the fused pyrazine (B50134) ring of the quinoxaline system. ijrar.org By using substituted diamines, a variety of functional groups can be incorporated into the final heterocyclic product.

Beyond quinoxalines, the 1,2-dione moiety can be used to construct other heterocyclic rings. For instance, 1,2-naphthoquinone derivatives have been used as scaffolds to create hybrids with 1,2,3-triazole and furan (B31954) rings. nih.gov Palladium-catalyzed oxidative cyclization is another advanced strategy that has been used to create fused heterocyclic systems from substituted naphthoquinones, although this has been more commonly applied to 1,4-naphthoquinone (B94277) precursors. nih.gov These synthetic routes significantly expand the structural diversity achievable from the this compound core.

Binucleophilic ReagentResulting Heterocyclic SystemGeneral Reaction TypeReference
ortho-PhenylenediamineQuinoxaline (Benzo[g]quinoxaline)Cyclocondensation ijrar.orgmtieat.org
Hydrazines/Azides1,2,3-TriazoleCycloaddition/Condensation nih.gov
Various precursorsFuranMultistep synthesis nih.gov

Structure-Reactivity Relationship Studies in this compound Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical and biological properties. These studies systematically alter the structure and measure the resulting changes in reactivity, redox potential, or biological effect.

A clear relationship has been established between the electronic nature of substituents and the electrochemical properties of 1,2-naphthoquinone derivatives. As noted previously, the introduction of electron-donating groups, such as aliphatic amines, leads to a more easily oxidized (lower redox potential) quinone system compared to aromatic amines or electron-withdrawing groups. nih.gov This directly impacts the molecule's behavior in redox-sensitive environments and its susceptibility to nucleophilic attack.

Structural ModificationObserved Effect on Reactivity/ActivityUnderlying PrincipleReference
Addition of aliphatic amine at C2Decreased redox potentialStrong electron-donating effect increases electron density on the quinone ring. nih.gov
Addition of aromatic amine at C2Moderately decreased redox potential (less than aliphatic)Weaker electron-donating effect compared to aliphatic amines. nih.gov
Presence of a phenolic -OH groupEnhanced antiproliferative activityElectronic and/or hydrogen-bonding interactions with biological targets. nih.gov
Fusion of additional heterocyclic ringsDecreased cytotoxic potencyChanges in planarity, solubility, and steric hindrance affecting target interaction. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methylnaphthalene 1,2 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 4-Methylnaphthalene-1,2-dione. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the chemical environment of each proton and carbon atom can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the dione (B5365651) and methyl groups. The vinylic proton adjacent to the methyl group would also resonate in this region. The methyl group protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm) due to the absence of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to display 11 distinct signals. The two carbonyl carbons (C1 and C2) would be the most downfield-shifted signals, typically appearing in the δ 180-200 ppm range. The aromatic and vinylic carbons would resonate between δ 120-150 ppm. The methyl carbon would be the most upfield signal, appearing around δ 15-25 ppm.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, particularly through the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon signals.

Table 1: Predicted ¹H NMR Data for this compound Data is based on typical chemical shifts for similar naphthoquinone structures.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~6.5-6.8 s
H-5 ~7.8-8.0 d
H-6 ~7.5-7.7 t
H-7 ~7.5-7.7 t
H-8 ~7.9-8.1 d

Table 2: Predicted ¹³C NMR Data for this compound Data is based on typical chemical shifts for similar naphthoquinone structures.

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~180-185
C-2 ~182-187
C-3 ~125-130
C-4 ~145-150
C-4a ~130-135
C-5 ~128-132
C-6 ~133-137
C-7 ~126-130
C-8 ~130-134
C-8a ~132-136

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. rsc.org Due to the ortho-quinone arrangement, these stretches typically appear at high frequencies, generally in the range of 1650-1700 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of the methyl group. Other key absorptions include C=C stretching vibrations from the aromatic and quinonoid rings (around 1550-1620 cm⁻¹), C-H stretching from the aromatic and methyl groups (aromatic C-H above 3000 cm⁻¹, aliphatic C-H just below 3000 cm⁻¹), and various C-H bending vibrations in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C stretching vibrations are also prominent in the Raman spectrum. Due to the polarizability of the π-system, the aromatic ring vibrations often give strong Raman signals. This technique is particularly useful for studying the molecule in different environments, such as in solution or in the solid state.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR, Raman 3050-3150 Medium-Weak
Aliphatic C-H Stretch IR, Raman 2850-2980 Medium-Weak
C=O Stretch (dione) IR, Raman 1650-1700 Strong (IR), Medium (Raman)
Aromatic C=C Stretch IR, Raman 1550-1620 Medium-Strong

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy provides insights into the electronic transitions within the molecule, which are directly related to its conjugated π-system and non-bonding electrons.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is characterized by multiple absorption bands corresponding to different electronic transitions. researchgate.net

π → π* transitions: These are typically high-energy transitions occurring in the UV region (below 350 nm), resulting in strong absorption bands. They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated naphthalene (B1677914) system.

n → π* transitions: These are lower-energy transitions involving the excitation of a non-bonding electron from one of the oxygen atoms' lone pairs to an antibonding π* orbital of the carbonyl group. These transitions result in weaker absorption bands that appear at longer wavelengths, often extending into the visible region, which is responsible for the characteristic color of quinones. The position of these bands is sensitive to solvent polarity.

Emission Spectroscopy (Fluorescence): While many quinones are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state, some naphthalene derivatives exhibit fluorescence. westmont.edu If this compound is fluorescent, its emission spectrum would be red-shifted relative to its absorption spectrum. The study of its fluorescence properties, including quantum yield and lifetime, can provide further information about its excited state dynamics.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Type Typical Wavelength Range (λmax, nm) Molar Absorptivity (ε)
π → π* 240-280 High
π → π* 300-350 Medium

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles. This data confirms the planarity of the ring system and the geometry of the methyl and dione substituents. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the material.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Fragmentation Analysis: In an electron ionization (EI) mass spectrum, this compound (C₁₁H₈O₂, molecular weight 172.18 g/mol ) would show a prominent molecular ion peak (M⁺˙) at m/z = 172. The fragmentation pattern is characteristic of quinones and would likely involve:

Loss of CO: A common fragmentation pathway for quinones is the sequential loss of carbon monoxide molecules. Peaks would be expected at m/z = 144 (M - CO)⁺˙ and m/z = 116 (M - 2CO)⁺˙.

Loss of a methyl radical: Fragmentation could involve the loss of the methyl group (•CH₃), leading to a peak at m/z = 157.

Retro-Diels-Alder reaction: The quinonoid ring might undergo a retro-Diels-Alder fragmentation, leading to characteristic smaller fragments.

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and fragmentation pathways. wikipedia.org By synthesizing this compound with specific atoms replaced by their heavier isotopes (e.g., ¹³C in the carbonyl groups or deuterium (B1214612) on the methyl group), the movement of these labels during fragmentation can be tracked. scbt.comisotope.com For example, labeling one of the carbonyl carbons with ¹³C would result in a molecular ion peak at m/z = 173. Observing whether the subsequent loss of CO corresponds to a loss of 28 amu (¹²CO) or 29 amu (¹³CO) can confirm the origin of the eliminated fragment, providing definitive evidence for the proposed fragmentation mechanism.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
172 [C₁₁H₈O₂]⁺˙ (Molecular Ion) -
157 [C₁₀H₅O₂]⁺ •CH₃
144 [C₁₀H₈O]⁺˙ CO

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be synthesized, for instance, by introducing a chiral substituent or by forming a complex with a chiral entity. For these chiral derivatives, chiroptical spectroscopy becomes essential for stereochemical analysis.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorptions. The sign and intensity of these Cotton effects are unique to a specific enantiomer and are highly sensitive to the molecule's three-dimensional structure and absolute configuration. This technique would be crucial for confirming the enantiopurity and determining the absolute stereochemistry of any chiral derivative of this compound. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information similar to CD and was historically a primary method for stereochemical assignment. The combination of CD and ORD provides a comprehensive picture of the chiroptical properties of chiral derivatives.

Computational and Theoretical Investigations of 4 Methylnaphthalene 1,2 Dione

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope" to study the time-dependent behavior of molecules, providing detailed information on their conformational dynamics and interactions with the surrounding environment, such as a solvent. For a relatively rigid molecule like 4-Methylnaphthalene-1,2-dione, MD simulations are particularly useful for understanding its behavior in solution.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system over a certain period. The resulting trajectory provides a wealth of information.

Conformational Analysis: The naphthoquinone core is largely planar, but minor deviations from planarity, such as ring puckering, can occur. MD simulations can track the fluctuations in dihedral angles to assess the rigidity of the ring system. Furthermore, the simulation would reveal the rotational freedom of the methyl group at the C4 position and its preferred orientation relative to the plane of the aromatic rings. While the core structure is rigid, studies on substituted naphthoquinones show that side chains can have significant conformational flexibility, which influences intermolecular interactions.

Solution Behavior: In a polar solvent like water, MD simulations would illustrate the formation and dynamics of the solvation shell around the molecule. The polar carbonyl groups of the dione (B5365651) moiety would be expected to form hydrogen bonds with water molecules. The hydrophobic naphthalene (B1677914) and methyl portions of the molecule would influence the local water structure, leading to hydrophobic hydration. The simulation can quantify these interactions, calculating properties like the radial distribution function to show the probability of finding solvent molecules at a certain distance from specific atoms. In studies of other naphthoquinone derivatives, MD simulations have been crucial for confirming stable binding in protein-ligand complexes, driven by forces like hydrophobic interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights into the energy landscape that governs the transformation from reactants to products. For this compound, this involves modeling potential reaction pathways and identifying the associated transition states.

The 1,2-dione moiety is a highly reactive functional group. Theoretical modeling can be used to investigate several key reaction types:

Nucleophilic Addition: The electron-deficient carbonyl carbons are susceptible to attack by nucleophiles. Reaction pathway modeling can map the potential energy surface for this process, for example, the Michael addition of a nucleophile to the conjugated system.

Redox Cycling: Quinones are known for their ability to undergo redox cycling, generating reactive oxygen species (ROS). Computational models can explore the mechanism of one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively.

Photochemical Reactions: Upon absorption of light, naphthoquinones can undergo various photochemical reactions, including intramolecular redox reactions. Modeling these excited-state pathways can help predict photoproducts and reaction efficiencies.

To model these pathways, computational chemists use algorithms to locate the minimum energy path connecting reactants and products. The highest point along this path is the transition state (TS) , which represents the energy barrier that must be overcome for the reaction to occur. Locating the TS geometry and calculating its energy relative to the reactants gives the activation energy (Ea) of the reaction. This is a critical parameter for predicting reaction rates. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find an initial guess for the TS, which is then optimized. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For this compound, modeling would reveal how the presence of the methyl group electronically and sterically influences the activation barriers for these reactions compared to the unsubstituted 1,2-naphthoquinone (B1664529).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are extensively used in drug design and materials science to predict the activity of new compounds and to understand the structural features that govern their behavior.

For a compound like this compound, a QSAR study would typically be part of a larger analysis of a series of naphthoquinone derivatives. The process involves several key steps:

Data Set Compilation: A dataset of naphthoquinone derivatives with experimentally measured biological activity (e.g., IC50 values for cytotoxicity) or a specific chemical property is collected.

Descriptor Calculation: For each molecule in the series, including this compound, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors encode different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Based on the 2D graph representation of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors (independent variables) to the activity/property (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation, to ensure it is robust and not a result of chance correlation.

Aromaticity and Electronic Delocalization Studies within the Naphthoquinone System

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. While the parent naphthalene molecule is archetypically aromatic, the introduction of the dione functionality in this compound significantly alters the electronic structure and aromatic character of the fused ring system.

Computational methods are essential for quantifying the aromaticity of specific rings within a polycyclic system. Two of the most common methods are:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and computing the negative of the magnetic shielding at that point. A negative NICS value (e.g., -5 to -15 ppm) indicates a diatropic ring current, which is characteristic of an aromatic ring. A positive value signifies a paratropic current, indicative of an anti-aromatic ring, while a value near zero suggests a non-aromatic ring. For this compound, NICS calculations would likely show that the benzenoid ring (the one without the carbonyl groups) retains significant aromatic character, whereas the quinonoid ring would show a greatly diminished or non-aromatic character due to the disruption of the cyclic π-system by the C=O bonds.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the variation in bond lengths within a ring compared to an ideal aromatic system. The HOMA index is defined so that it equals 1 for a fully aromatic system (like benzene (B151609), with no bond length alternation) and 0 for a non-aromatic Kekulé-like system with distinct single and double bonds. For this compound, the HOMA value for the benzenoid ring would be expected to be close to 1, while the value for the quinonoid ring would be significantly lower, reflecting its greater bond length alternation and reduced π-electron delocalization.

These studies provide a quantitative measure of how the electronic delocalization is distributed across the molecular framework, confirming that the molecule behaves more like a benzene ring fused to an α,β-unsaturated ketone system rather than two fully aromatic rings.

Applications in Organic Synthesis and Materials Science

4-Methylnaphthalene-1,2-dione as a Synthetic Building Block for Complex Molecule Construction

The unique structural arrangement of this compound, featuring a reactive ortho-quinone moiety fused to a methylated benzene (B151609) ring, establishes it as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility stems from the diverse reactivity of the dicarbonyl system and the potential for functionalization on the aromatic ring. Synthetic chemists utilize such building blocks in retrosynthetic analysis, where a target molecule is deconstructed into simpler, accessible precursors.

The dione (B5365651) functionality serves as a potent electrophile, susceptible to a variety of nucleophilic addition reactions. This reactivity allows for the construction of highly substituted naphthalene (B1677914) cores, which are prevalent in many natural products and biologically active compounds. The adjacent ketone groups can participate in condensation reactions to form new heterocyclic rings fused to the naphthalene framework. For instance, reaction with diamines can yield quinoxaline (B1680401) derivatives, a scaffold of significant interest in medicinal chemistry.

Moreover, the conjugated system of this compound makes it an active participant in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. This provides a direct route to complex polycyclic architectures. The methyl group also offers a site for further chemical modification, potentially through radical halogenation, allowing for the introduction of other functional groups and the extension of the molecular framework. The strategic use of such building blocks is fundamental to modern organic synthesis, enabling the efficient construction of molecules with precise structural and stereochemical control. semanticscholar.org

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction Type Reagents/Conditions Resulting Structure/Functionality
Nucleophilic Addition Grignard Reagents (R-MgX), Organolithiums (R-Li) Tertiary alcohols, functionalized naphthalenes
Condensation o-Phenylenediamine Fused quinoxaline heterocycles
Cycloaddition Dienes (e.g., Butadiene) Polycyclic aromatic systems
Reductive Amination Amines (R-NH2), Reducing Agent Amino-substituted naphthalene derivatives

Role as a Key Intermediate in Multi-Step Organic Transformations

In the context of multi-step synthesis, this compound often serves as a pivotal intermediate rather than a final product. Its formation can be a key step in a longer reaction sequence, enabling subsequent, strategically planned transformations. libretexts.org A common route to this intermediate involves the oxidation of a more reduced precursor, such as 4-methyl-1,2-dihydroxynaphthalene or 4-methyl-2-naphthol. Once formed, the dione's reactivity is harnessed to forge new bonds and introduce complexity.

One significant application is in rearrangement reactions. Under specific conditions, often catalyzed by acid or light, ortho-quinones like this compound can undergo ring contraction to yield indane derivatives. researchgate.net This transformation provides a powerful method for accessing five-membered ring systems, which are important structural motifs in various bioactive molecules.

Integration into Polymeric Structures and Supramolecular Assemblies

The rigid, planar, and electron-deficient nature of the naphthalene-1,2-dione core makes it an attractive component for incorporation into larger molecular systems like polymers and supramolecular assemblies. The integration of such functional units can impart specific electronic, optical, or self-assembly properties to the resulting material.

In polymer science, this compound can be envisioned as a monomer or a co-monomer in polymerization reactions. For example, if functionalized with appropriate polymerizable groups (e.g., vinyl or ethynyl (B1212043) groups), it could be incorporated into the main chain or as a pendant group on a polymer backbone. The presence of the electron-accepting dione unit within a conjugated polymer could significantly influence its electronic band gap, leading to materials with tailored conductivity or photophysical properties. psu.edu

In the realm of supramolecular chemistry, the naphthalene core is well-known for its ability to participate in π-π stacking interactions. These non-covalent forces are crucial for the self-assembly of molecules into ordered, higher-order structures. By attaching recognition motifs, such as hydrogen-bonding groups, to the this compound scaffold, chemists can direct its assembly into well-defined architectures like nanotubes, sheets, or gels. nih.gov The cooperative nature of these interactions, combining π-stacking with other forces like hydrogen bonding, can lead to highly stable and functional supramolecular polymers. nih.gov Such assemblies, where molecules are precisely arranged, are of great interest for applications in sensing, catalysis, and molecular electronics.

Precursor for Advanced Organic Materials (e.g., Dyes, Functional Polymers, Charge Transfer Complexes)

The inherent chemical and electronic properties of this compound make it a valuable precursor for a range of advanced organic materials. Its aromatic structure and reactive handles allow for its conversion into materials with specific, desirable functions.

Dyes: The naphthalene ring system is a core component of many synthetic dyes. Through chemical modification, this compound can be converted into a precursor for azo dyes. This would typically involve the reduction of one of the carbonyl groups and subsequent conversion to an amino group, followed by diazotization and coupling with an electron-rich aromatic compound like a phenol (B47542) or aniline (B41778) derivative. primescholars.comunb.ca The extended π-conjugation of the resulting azo-naphthalene structure would lead to strong absorption of light in the visible spectrum, creating a colored compound. The specific color could be tuned by altering the substituents on the naphthalene core and the coupling partner. scribd.com

Functional Polymers: Beyond simple integration, this compound can be a starting point for polymers with specialized functions. For instance, polymers incorporating this unit could exhibit redox activity due to the reversible reduction of the quinone to a hydroquinone (B1673460). This property is useful for energy storage materials or as a component in sensors. Naphthalene-based polymers have also been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of high molecular weight polynaphthalenes can lead to materials with strong blue luminescence, a key requirement for display technologies. researchgate.net

Charge Transfer Complexes: The electron-withdrawing nature of the two carbonyl groups makes this compound an excellent electron acceptor. When mixed with electron-rich donor molecules (e.g., tetrathiafulvalene, polycyclic aromatic hydrocarbons), it can form charge-transfer (CT) complexes. nih.govmdpi.com In these complexes, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com This interaction often results in the appearance of a new, distinct color and can lead to materials with interesting electrical conductivity properties. The formation, stability, and properties of these CT complexes are influenced by the specific donor molecule and the planarity of the acceptor. nih.govrsc.orgosti.gov

Table 2: Properties of Materials Derived from Naphthalene-dione Precursors

Material Type Key Structural Feature Governing Principle Potential Application
Azo Dyes N=N bond linking naphthalene and another aryl group Extended π-conjugation Textiles, Pigments
Functional Polymers Naphthalene unit in polymer backbone Tunable electronic band gap Organic Electronics (OLEDs) researchgate.net
Charge Transfer Complexes Stacked donor and acceptor molecules HOMO-LUMO interactions Organic Conductors, Sensors mdpi.comosti.gov

Mechanistic Biological Studies Involving 4 Methylnaphthalene 1,2 Dione

Molecular Interactions with Biological Macromolecules

Detailed studies elucidating the specific molecular interactions between 4-Methylnaphthalene-1,2-dione and biological macromolecules are not widely available. The general reactivity of the parent compound, 1,2-naphthoquinone (B1664529), suggests potential for such interactions, but specific binding modes, inhibition constants, and adduct formations for the 4-methyl derivative have not been characterized in the provided literature.

Enzyme Inhibition/Activation Mechanisms (e.g., Aldehyde-Keto Reductase Inhibition)

Specific data on the inhibition or activation of enzymes, including Aldehyde-Keto Reductases, by this compound are not present in the available research. While various 1,4-naphthoquinone (B94277) derivatives are known to interact with enzyme systems, this particular isomer has not been a focus of such studies.

DNA/RNA Binding Modes and Intercalation Studies

There is no specific information available from the search results detailing the binding modes or intercalation of this compound with DNA or RNA. Studies on other naphthoquinones suggest that interactions can occur, often through mechanisms like minor groove binding rather than intercalation, but these findings have not been specifically demonstrated for this compound. nih.govnih.gov

Protein Adduct Formation and Covalent Modifications

Direct studies on protein adduct formation resulting from exposure to this compound are not described in the available literature. Metabolites of the parent compound, naphthalene (B1677914), and other naphthoquinones are known to form covalent adducts with proteins, but these processes have not been specifically investigated for the 4-methyl-1,2-dione derivative.

Cellular Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

While the 1,2-naphthoquinone core structure is known to be redox-active and capable of generating reactive oxygen species (ROS), specific studies quantifying this effect for this compound are not available. The general mechanism for naphthoquinones involves a one- or two-electron reduction to form a semiquinone or hydroquinone (B1673460), which can then be re-oxidized by molecular oxygen, producing superoxide (B77818) radicals and initiating a cascade of ROS formation. mdpi.comnih.govresearchgate.net However, the influence of the methyl group at the 4-position on the efficiency of this process has not been specifically detailed.

Molecular Signaling Pathway Modulation at the Cellular Level

Research specifically investigating the modulation of molecular signaling pathways by this compound is not documented in the provided sources. Broader studies on 1,4-naphthoquinones show they can influence pathways related to inflammation and cell survival, such as those mediated by IRAK1 kinases or the epidermal growth factor receptor, but these effects cannot be directly attributed to the 4-methyl-1,2-dione isomer without specific investigation. researchgate.netnih.govresearchgate.net

Structure-Activity Relationship Studies at the Molecular Target Level

Limited comparative toxicity data is available for this compound. A study examining the structure-activity relationships of various naphthoquinone derivatives in rats found that 4-methyl-1,2-naphthoquinone was less toxic than its isomer, 2-methyl-1,4-naphthoquinone (menadione), in assays for hemolytic activity and nephrotoxicity. nih.gov This suggests that the position of the methyl group and the carbonyl groups significantly influences the compound's biological toxicity. nih.gov The same study noted that other 1,2-naphthoquinones, such as 4-methoxy and 4-amino derivatives, were more toxic than their corresponding 1,4-isomers. nih.gov This highlights that predictions of toxicity based solely on chemical structure are challenging for this class of compounds. nih.gov

Table 1: Comparative Toxicity of Naphthoquinone Isomers

CompoundIsomer TypeComparative Toxicity Finding
This compound1,2-NaphthoquinoneLess toxic than 2-methyl-1,4-naphthoquinone in hemolysis and nephrotoxicity assays. nih.gov
2-Methyl-1,4-naphthoquinone (Menadione)1,4-NaphthoquinoneMore toxic than 4-methyl-1,2-naphthoquinone in hemolysis and nephrotoxicity assays. nih.gov
4-Methoxy-1,2-naphthoquinone1,2-NaphthoquinoneMore toxic than the corresponding 1,4-isomer. nih.gov
4-Amino-1,2-naphthoquinone1,2-NaphthoquinoneMore toxic than the corresponding 1,4-isomer. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the separation and analysis of 4-Methylnaphthalene-1,2-dione from complex mixtures, enabling both purity assessment of the final product and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A typical RP-HPLC method for a related compound, juglone (5-hydroxy-1,4-naphthoquinone), utilizes a C18 column with a mobile phase consisting of an acetonitrile-water mixture, often with a phosphate buffer to control pH . For this compound, a similar approach would be effective. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV-Vis detector, as the naphthoquinone chromophore exhibits strong absorbance in the UV region. By comparing the retention time of the sample peak with that of a known standard, the compound can be identified. The peak area is proportional to the concentration, allowing for quantitative purity assessment. Purity levels of ≥96.5% for similar compounds like 1,4-naphthoquinone (B94277) have been determined using HPLC .

Table 1: Illustrative HPLC Parameters for Purity Assessment of Naphthoquinones

ParameterTypical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Buffer Phosphoric acid or phosphate buffer
Flow Rate 1.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 30°C)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of the compound and its impurities. For instance, GC-MS has been effectively used for the determination of naphthalene (B1677914) and methylnaphthalenes in various matrices nih.govepa.gov. A patent for the synthesis of the related 2-methyl-1,4-naphthoquinone reports the use of GC to determine a purity of 99.3% google.com.

During the synthesis of this compound, both HPLC and GC-MS can be employed for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed to track the consumption of reactants and the formation of the product and any byproducts. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Electrochemical Methods for In-situ Reaction Studies and Redox Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are highly effective for investigating the redox properties of this compound. The quinone moiety of the molecule is electrochemically active and can undergo reversible or quasi-reversible reduction and oxidation processes.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species. For substituted 2-methyl-1,4-naphthoquinones, CV has been used to study their redox behavior nih.gov. The voltammogram of this compound is expected to show two successive one-electron reduction peaks, corresponding to the formation of a semiquinone radical anion and then a dianion. The potentials at which these peaks occur are influenced by the electronic effects of the methyl substituent on the naphthalene ring.

These electrochemical methods can also be adapted for in-situ reaction studies. By setting up an electrochemical cell within the reaction vessel, it is possible to monitor the progress of a reaction that involves changes in the oxidation state of the reactants or products. This can provide real-time kinetic data without the need for sample withdrawal and preparation. The redox behavior of various naphthoquinone derivatives has been investigated using techniques like cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry researchgate.netresearchgate.net.

Table 2: Expected Electrochemical Data for a Substituted Naphthoquinone from Cyclic Voltammetry

ParameterDescription
Epc Cathodic peak potential (V)
Epa Anodic peak potential (V)
ΔEp Peak separation (Epa - Epc)
Ipc Cathodic peak current (A)
Ipa Anodic peak current (A)

The study of a series of naphthoquinone derivatives has shown that their redox processes are often quasi-reversible nih.gov. The exact redox potentials for this compound would need to be determined experimentally but can be predicted to be in a range similar to other methyl-substituted naphthoquinones.

Spectroscopic Quantification Methods in Research Samples

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantification of this compound in research samples due to their simplicity, speed, and sensitivity. The extended π-system of the naphthoquinone structure results in characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of a compound is a plot of its absorbance of light at different wavelengths. For quantification, a wavelength of maximum absorbance (λmax) is chosen, where the compound absorbs light most strongly. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the analyte in the solution. Naphthalene derivatives exhibit characteristic UV absorption spectra mdpi.comnist.gov.

To quantify this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. The UV spectra of related 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives have been recorded in acetonitrile researchgate.net.

While direct UV-Vis spectrophotometry is straightforward, it can be limited by interferences from other components in the sample that also absorb at the analytical wavelength. In such cases, derivatization reactions can be employed to shift the λmax to a region with fewer interferences or to enhance the molar absorptivity, thereby increasing the sensitivity of the method. For compounds that are not naturally fluorescent, such as Vitamin K3 (menadione), a reduction step can be performed to yield a fluorescent product, which can then be quantified with high sensitivity using spectrofluorimetry rsc.orgresearchgate.net.

Future Research Directions and Emerging Opportunities for 4 Methylnaphthalene 1,2 Dione

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 4-Methylnaphthalene-1,2-dione is a foundational research objective. Current strategies often rely on multi-step processes that may involve harsh reagents. Future research should pivot towards modern, sustainable approaches.

Key areas for exploration include:

Catalytic Oxidation of Precursors: Investigating the direct, selective oxidation of readily available precursors like 4-methyl-1,2-dihydronaphthalene (B1604512) or 1-methylnaphthalene (B46632) is a primary goal. The oxidation of dihydronaphthalene systems can yield valuable oxygenated derivatives, including quinones. Research into heterogeneous catalysts, such as supported metal nanoparticles, could offer high selectivity and recyclability, aligning with green chemistry principles. mdpi.com

Electrochemical Synthesis: Electrochemical methods present a powerful, reagent-free alternative for synthesis. An electrochemical oxidative annulation strategy, for instance, could construct the core ring system with high atom economy, often producing only hydrogen gas as a byproduct. Exploring the electrochemical oxidation of substituted naphthalenes or dihydronaphthalenes could provide a direct and sustainable route to this compound.

Biocatalysis: The use of enzymes, such as naphthalene (B1677914) dioxygenases, offers a highly selective and green pathway. These enzymes can introduce hydroxyl groups onto the naphthalene core, which can then be oxidized to the desired dione (B5365651). Future work could involve engineering enzymes for specific activity towards 1-methylnaphthalene to create the necessary intermediate for oxidation.

Synthetic Strategy Key Features Potential Advantages Reference Analogy
Heterogeneous Catalysis Oxidation of 4-methyl-1,2-dihydronaphthalene using supported metal catalysts.High selectivity, catalyst recyclability, milder reaction conditions.
Electrochemical Annulation Ring formation from simpler precursors using electricity.High atom economy, avoids stoichiometric oxidants, potential for scalability.
Enzymatic Oxidation Use of engineered dioxygenases for selective hydroxylation.Exceptional selectivity (regio- and stereoselectivity), environmentally benign (water-based), mild conditions.

Development of New Reaction Methodologies and Selectivity Control

Beyond its synthesis, the reactivity of this compound itself is a fertile ground for discovery. The adjacent ketone functionalities and the substituted aromatic ring offer multiple sites for chemical transformation.

Future research should focus on:

Selective Functionalization: Developing methodologies to selectively functionalize the aromatic ring versus the dione moiety is crucial. For example, electrophilic aromatic substitution reactions could be explored to introduce further substituents onto the benzene (B151609) ring, while nucleophilic addition could be targeted at the carbonyl carbons.

Asymmetric Catalysis: The prochiral nature of the dione system invites the development of asymmetric catalytic reactions. Enantioselective reduction of one carbonyl group could lead to chiral hydroxy-ketones, which are valuable building blocks. Similarly, asymmetric additions to the carbon-carbon double bond of an enolized form could create stereocenters with high precision.

Cycloaddition Reactions: The dione can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions. Transition metal coordination can be used to alter the reactivity of the naphthalene core, potentially enabling it to act as an o-quinodimethane equivalent in cycloaddition reactions. researchgate.net This would open pathways to complex polycyclic structures.

Reaction Type Research Goal Potential Outcome Reference Analogy
Nucleophilic Addition Control selectivity between the C1 and C2 carbonyls.Access to specific regioisomers of addition products. espublisher.com
Asymmetric Reduction Enantioselective reduction of one ketone group.Synthesis of optically active hydroxy-naphthalenones.
[4+2] Cycloaddition Using the dione as a dienophile or diene precursor.Rapid construction of complex, polycyclic molecular frameworks. researchgate.net

Rational Design of Advanced Derivatives with Tuned Reactivity or Specific Molecular Interactions

The rational design of derivatives is a cornerstone of modern chemistry, allowing for the fine-tuning of a molecule's properties for specific applications. nih.gov Based on extensive research on analogous naphthalene-1,4-diones, derivatives of this compound could be designed with tailored electronic, steric, and bioactive properties. rsc.orgnih.gov

Promising design strategies include:

Modulation of Redox Potential: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can systematically tune the redox potential of the quinone system. This is critical for applications in materials science and for modulating biological activity, which is often linked to redox cycling.

Introduction of Specific Binding Moieties: Attaching functional groups capable of specific molecular interactions (e.g., hydrogen bonding, metal chelation) can lead to new sensors, catalysts, or therapeutic agents. For example, incorporating amine-containing side chains has been a successful strategy for creating naphthalene-1,4-dione derivatives with enhanced anticancer activity. rsc.orgespublisher.com

Steric Modifications: Altering the steric environment, for instance by replacing the methyl group with larger alkyl or aryl groups, can influence reaction selectivity and control intermolecular interactions, such as crystal packing or binding to a biological target. rsc.org Increasing the rigidity of the molecular scaffold by fusing additional rings has also been shown to enhance selectivity and potency in related systems. rsc.org

Derivative Design Strategy Target Property Potential Application Reference Analogy
Aromatic Ring Substitution Tuned redox potentialOrganic electronics, redox-active drugs mdpi.com
Side-Chain Functionalization Specific molecular recognitionChemosensors, targeted therapeutics rsc.orgespublisher.com
Scaffold Rigidification Enhanced binding affinity/selectivityPotent and selective enzyme inhibitors rsc.orgrsc.org

Interdisciplinary Research Avenues at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers the most exciting opportunities for this compound. The quinone motif is a well-established pharmacophore present in numerous natural products and frontline anticancer drugs like doxorubicin. nih.gov This provides a strong rationale for exploring the biomedical applications of novel 1,2-dione analogues.

Key interdisciplinary avenues include:

Anticancer Drug Discovery: Naphthalene-1,4-dione derivatives have been extensively investigated as anticancer agents that can target specific metabolic pathways in cancer cells, such as the Warburg effect. nih.govrsc.org Derivatives of this compound should be synthesized and screened for cytotoxicity against various cancer cell lines, with a focus on identifying compounds with high selectivity for cancer cells over healthy cells. nih.gov

Antimicrobial Agents: The naphthoquinone scaffold is also associated with potent antimicrobial activity. researchgate.net New derivatives could be evaluated for their efficacy against drug-resistant bacteria and fungi, providing new leads for infectious disease therapies.

Molecular Probes and Imaging Agents: By incorporating fluorescent moieties or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes. Their interaction with specific proteins or nucleic acid structures, like G-quadruplex DNA, could be explored. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.